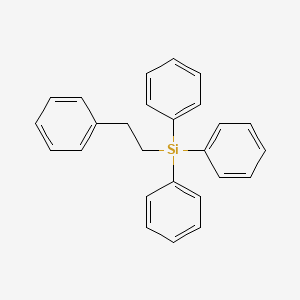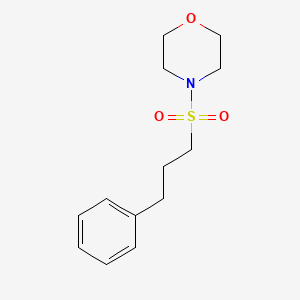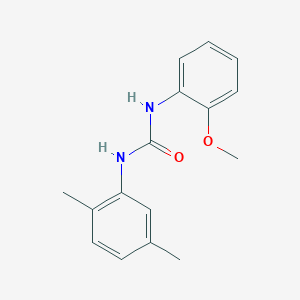![molecular formula C12H14Cl3N3O3 B11951627 N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a trichloroethyl group, a nitrophenylamino group, and a butyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The trichloroethyl group can be introduced through the reaction of trichloroacetaldehyde with an appropriate amine.
Nitration of Phenylamine: The phenylamine group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitrophenylamine.
Coupling Reaction: The trichloroethyl intermediate is then coupled with 3-nitrophenylamine under basic conditions to form the desired product.
Amidation: The final step involves the reaction of the intermediate with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group may enhance its binding affinity, while the nitro group may contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-TRICHLORO-1-(4-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with a different position of the nitro group.
N-(2,2,2-TRICHLORO-1-(3-AMINO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the specific positioning of the nitro group, which may influence its chemical reactivity and biological activity. The presence of the trichloroethyl group also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties.
Propriétés
Formule moléculaire |
C12H14Cl3N3O3 |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-4-10(19)17-11(12(13,14)15)16-8-5-3-6-9(7-8)18(20)21/h3,5-7,11,16H,2,4H2,1H3,(H,17,19) |
Clé InChI |
CEJIZRUNPCIGNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)







